3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid
Description
3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group and an oxan-4-yl moiety
Properties
IUPAC Name |
3-[[2-(4-fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5/c17-12-1-3-13(4-2-12)23-10-15(19)18-9-14(16(20)21)11-5-7-22-8-6-11/h1-4,11,14H,5-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZSADKESIOBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)COC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Fluorophenoxy Acetyl Intermediate
Reactants: 4-Fluorophenol and chloroacetyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Product: 4-Fluorophenoxyacetyl chloride.
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Amidation Reaction
Reactants: 4-Fluorophenoxyacetyl chloride and an appropriate amine.
Conditions: The reaction is typically performed in the presence of a base such as pyridine.
Product: 4-Fluorophenoxyacetyl amide.
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Formation of the Oxan-4-yl Propanoic Acid Moiety
Reactants: The amide intermediate and an oxan-4-yl derivative.
Conditions: This step may involve coupling reactions facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reaction volumes: .
Optimization of reaction conditions: to minimize by-products.
Implementation of continuous flow reactors: for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological pathways.
Drug Development: Investigated for its potential as a pharmacophore in drug discovery.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-[[2-(4-Chlorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-[[2-(4-Methylphenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid: Contains a methyl group instead of fluorine.
3-[[2-(4-Nitrophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid: Contains a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
